Faropenem sodium salt, also known as Faropenem sodium, is a synthetic antibiotic belonging to the class of penems. It is primarily used for treating bacterial infections due to its broad-spectrum antibacterial activity. The compound is particularly effective against various strains of gram-positive and gram-negative bacteria, including methicillin-sensitive Staphylococcus aureus and Streptococcus pneumoniae. Faropenem sodium is recognized for its potential in treating respiratory tract infections and skin infections.
Faropenem sodium is synthesized through various chemical processes, with the primary methods focusing on efficient and cost-effective production while maintaining high purity levels. The compound's development has been documented in several patents and scientific literature, which detail its synthesis and applications in pharmaceuticals.
The synthesis of Faropenem sodium involves multiple steps that can vary depending on the specific method employed. Notable methods include:
The synthesis typically requires precise control over reaction conditions such as temperature, pH, and time to ensure high yield and purity. For example, reactions may be conducted at temperatures ranging from 0°C to 80°C and can take several hours to complete .
Faropenem sodium features a bicyclic structure characteristic of penems, which includes a thiazolidine ring fused with a cyclopentane ring. The structure can be represented by the following chemical formula:
The compound's InChI key is ICSAXRANXQSPQP-VUKDEKJYSA-M, which allows for its identification in chemical databases . Its structural formula indicates the presence of functional groups essential for its antibacterial activity.
Faropenem sodium undergoes various chemical reactions that are crucial for its synthesis and functionality:
Each reaction step requires specific conditions to optimize yield and minimize by-products .
Faropenem sodium exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the formation of peptidoglycan layers essential for bacterial cell wall integrity. This results in cell lysis and death of susceptible bacteria.
Studies indicate that Faropenem sodium is effective against both gram-positive and gram-negative bacteria, demonstrating a broad spectrum of activity that includes resistant strains .
Physical properties such as density and boiling point are crucial for understanding handling and storage requirements .
Faropenem sodium is primarily used in clinical settings as an antibiotic for treating infections caused by susceptible bacteria. Its applications extend to:
Additionally, ongoing research explores its potential uses in combination therapies for enhanced efficacy against resistant bacterial strains .
Penem antibiotics represent a synthetic subclass of β-lactams, conceived as hybrid structures combining features of penicillins (penams) and cephalosporins (cephems). The foundational penem scaffold was first synthesized by Woodward in the 1970s, aiming to overcome limitations of natural β-lactams [2] [8]. Unlike naturally derived carbapenems, penems are fully synthetic, enabling tailored modifications for enhanced stability and bioavailability. Faropenem, developed by Daiichi Asubio Pharma, emerged as the first clinically significant oral penem. Approved in Japan in 1997 (as Farom® or Orfanem®) and later in India and Bangladesh, its prodrug form, faropenem medoxomil, was designed to improve oral absorption [5] [7]. Despite promising Phase III trials for respiratory and urinary tract infections in the U.S., FDA approval was withheld in 2006 due to trial design issues, though it remains a critical agent in regions with high antimicrobial resistance burdens [5] [9].
Penems are distinguished by a bicyclic core comprising a β-lactam ring fused to a thiazoline ring with a C2–C3 double bond. This structure differs critically from carbapenems (which feature a pyrroline ring) and penicillins (which have a thiazolidine ring without the double bond) [2] [8]. Faropenem’s key structural elements include:
Table 1: Structural Comparison of β-Lactam Subclasses
| Subclass | Fused Ring | C2 Substituent | Oral Bioavailability |
|---|---|---|---|
| Penicillins | Thiazolidine | Variable (e.g., phenyl) | Low to moderate |
| Cephalosporins | Dihydrothiazine | Variable | Variable |
| Carbapenems | Pyrroline | None (or minimal) | Low (requires IV) |
| Penems (Faropenem) | Thiazoline | Tetrahydrofuran | High (as prodrug) |
Faropenem exerts bactericidal effects by irreversibly inhibiting penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking in bacterial cell walls. Its β-lactam ring mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, forming a stable acyl-enzyme complex with the serine residue in PBPs’ active sites [3] [8]. Key mechanistic attributes include:
Faropenem displays concentration-dependent bactericidal activity against a broad range of community-acquired pathogens but lacks coverage against nosocomial multidrug-resistant strains. Its spectrum includes:
Table 2: In Vitro Activity of Faropenem Against Common Pathogens
| Pathogen | MIC₉₀ (µg/mL) | Susceptibility (%) | Key Resistance Notes |
|---|---|---|---|
| Streptococcus pneumoniae | 0.12–0.5 | 95–100% | Insensitive to penicillin resistance |
| Haemophilus influenzae | 0.25–1 | >98% | β-lactamase-negative strains only |
| Escherichia coli | 1–4 | 85–90% | ESBL-producers resistant |
| Bacteroides fragilis | 4–16 | 80–85% | Variable by region |
| Pseudomonas aeruginosa | >32 | 0% | Efflux-mediated |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8